Feruloyl coenzyme A

Description

Properties

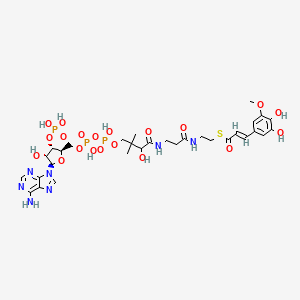

Molecular Formula |

C31H44N7O20P3S |

|---|---|

Molecular Weight |

959.7 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate |

InChI |

InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-20(40)33-8-9-62-21(41)5-4-16-10-17(39)23(42)18(11-16)53-3)13-55-61(51,52)58-60(49,50)54-12-19-25(57-59(46,47)48)24(43)30(56-19)38-15-37-22-27(32)35-14-36-28(22)38/h4-5,10-11,14-15,19,24-26,30,39,42-44H,6-9,12-13H2,1-3H3,(H,33,40)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b5-4+/t19-,24-,25-,26?,30-/m1/s1 |

InChI Key |

ILSPFIPSQSFPCN-HNSZETJFSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)O)O |

Origin of Product |

United States |

Biosynthesis and Origin of Feruloyl Coenzyme a

Plant Biosynthesis Pathways

The generation of feruloyl-CoA in plants is primarily accomplished through the canonical phenylpropanoid pathway. However, alternative routes have also been identified, highlighting the metabolic plasticity of plants.

Canonical Phenylpropanoid Pathway Intermediacy: Formation from p-Coumaroyl-CoA

The classical route to feruloyl-CoA begins with the precursor p-coumaroyl-CoA and involves a series of enzymatic steps to modify the aromatic ring. This pathway is fundamental for the production of lignin (B12514952) monomers and other essential phenylpropanoids. researchgate.net

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) plays a crucial role in the functionalization of the phenolic ring. nih.gov It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, which can be either shikimate or quinate. mdpi.comoup.com This reaction yields p-coumaroyl-shikimate or p-coumaroyl-quinate. nih.gov HCT is considered a key enzyme in controlling the biosynthesis of lignin and its composition. nih.govmdpi.com Studies have shown that HCT can also catalyze a reverse reaction, converting caffeoyl-shikimate to caffeoyl-CoA, although the discovery of caffeoyl shikimate esterase (CSE) has raised questions about the in vivo significance of this reverse reaction. h1.coosti.gov The enzyme exhibits broad substrate flexibility and its activity is conserved across various plant species, from bryophytes to angiosperms. nih.govoup.com

Caffeoyl shikimate esterase (CSE) is a key enzyme that provides an alternative route within the phenylpropanoid pathway. h1.co It hydrolyzes caffeoyl shikimate to produce caffeic acid and shikimate. h1.conih.govmdpi.commdpi.com This reaction effectively bypasses the need for the reverse activity of HCT to produce caffeoyl-CoA. nih.gov The identification of CSE has led to revisions of the conventional model of the phenylpropanoid pathway. h1.co In plants where CSE is active, the caffeic acid produced is then converted to caffeoyl-CoA by 4-coumarate:coenzyme A ligase (4CL). h1.co Studies on poplar have shown that while there are two CSE homologs, they are not completely redundant, and double mutants exhibit a significant reduction in lignin. nih.govnih.gov The discovery of CSE has highlighted a metabolic flexibility in the phenylpropanoid pathway. nih.gov

4-Coumarate:coenzyme A ligase (4CL) is a pivotal enzyme that catalyzes the final step in the general phenylpropanoid pathway, activating cinnamic acid derivatives into their corresponding CoA thioesters. plos.orgnih.gov This activation is an ATP-dependent two-step process. nih.govnih.gov 4CL acts on a variety of substrates, including p-coumaric acid, caffeic acid, and ferulic acid, converting them to p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA, respectively. nih.govfrontiersin.orgsemanticscholar.org Different isoforms of 4CL exist in plants, often exhibiting distinct substrate specificities, which allows for the channeling of metabolites into various downstream pathways such as the biosynthesis of flavonoids or monolignols. plos.orgnih.govfrontiersin.org For instance, some 4CL isoforms show a preference for p-coumaric acid and caffeic acid, while being less active with ferulic acid. nih.govsemanticscholar.org The product of the 4CL-catalyzed reaction, the hydroxycinnamoyl-CoA ester, is a crucial precursor for a wide array of natural products. frontiersin.org

Table 1: Substrate Specificity of Recombinant Poplar 4CL Isoforms

| Substrate | Relative Activity (%) - Recombinant Protein 1 | Relative Activity (%) - Recombinant Protein 2 |

| 4-Coumaric acid | 100 | 100 |

| Ferulic acid | 75 | 80 |

| Caffeic acid | 50 | 55 |

| Sinapic acid | No conversion | No conversion |

| Cinnamic acid | High activity | High activity |

| Data derived from studies on recombinant hybrid poplar 4CL enzymes. nih.gov The highest activity for each enzyme was set to 100%. |

Table 2: Catalytic Activity of Sorghum bicolor CCoAOMT

| Substrate | Product | Catalytic Efficiency (kcat/Km) |

| Caffeoyl-CoA | Feruloyl-CoA | Reported as the primary substrate |

| 5-Hydroxyferuloyl-CoA | Not a substrate | Not applicable |

| Based on findings from the characterization of Sorghum bicolor CCoAOMT. nih.gov |

Alternative and Novel Biosynthetic Routes

While the canonical phenylpropanoid pathway is the primary source of feruloyl-CoA, research has uncovered alternative and engineered biosynthetic routes. One such novel pathway involves the conversion of eugenol (B1671780), a major component of clove oil, into vanillin (B372448), a feruloyl-CoA-derived product. nih.gov This pathway utilizes a cinnamoyl-CoA reductase (CCR) to convert coniferyl aldehyde directly to feruloyl-CoA, bypassing two enzymatic steps and simplifying the process. nih.govacs.org

Furthermore, the promiscuity of certain enzymes can lead to the formation of feruloyl-CoA from less common precursors. For instance, some 4CL enzymes can utilize a range of hydroxycinnamic acids, potentially allowing for the synthesis of feruloyl-CoA from ferulic acid that may be generated through alternative hydroxylation and methylation patterns earlier in the pathway. frontiersin.org The metabolic grid of the phenylpropanoid pathway is complex and interconnected, allowing for flux through various alternative routes depending on the plant species, tissue, and environmental conditions. nih.gov

Another area of research involves the heterologous production of enzymes to create novel pathways. For example, the expression of bacterial hydroxycinnamoyl-CoA hydratase/lyase (HCHL) in plants can convert feruloyl-CoA into other valuable compounds, demonstrating the potential to engineer pathways branching off from this key intermediate. frontiersin.org

Precursor Molecules and Their Conversion to Feruloyl Coenzyme A

Feruloyl-CoA can be synthesized from several precursor molecules through the action of specific enzymes.

The most direct route to feruloyl-CoA is the activation of ferulic acid. This reaction is catalyzed by feruloyl-CoA synthetase (Fcs), also known as ferulate-CoA ligase, or by certain isoforms of 4-coumarate:CoA ligase (4CL). researchgate.netontosight.aiwikipedia.org This process involves the conversion of ferulic acid into its CoA thioester, trans-feruloyl-CoA, utilizing ATP as an energy source. ontosight.aiwikipedia.org This step is fundamental for the metabolism of ferulic acid, a compound widely distributed in plant cell walls. ontosight.ai

Caffeoyl-CoA serves as a direct precursor in the biosynthesis of feruloyl-CoA. The enzyme caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the caffeoyl-CoA benzene (B151609) ring, forming feruloyl-CoA. nih.govmdpi.comuniprot.org This enzymatic step is a key control point in the lignin biosynthesis pathway. mdpi.comfrontiersin.org

Eugenol, a major component of clove oil, can also serve as a precursor for feruloyl-CoA biosynthesis. google.com The pathway begins with the conversion of L-tyrosine to p-coumaric acid, which is then converted to caffeic acid. wikipedia.org Caffeic acid is methylated to form ferulic acid, which is subsequently activated to feruloyl-CoA by 4-hydroxycinnamoyl-CoA ligase (4CL). wikipedia.org More recently, a novel biosynthetic pathway has been developed to convert eugenol to vanillin, which involves the conversion of coniferyl aldehyde to feruloyl-CoA by cinnamoyl-CoA reductase (CCR). nih.govacs.org

Microbial Biosynthesis Pathways

Microorganisms have also been engineered to produce feruloyl-CoA and its derivatives. In various microbial systems, ferulic acid is converted to feruloyl-CoA by the enzyme feruloyl-CoA synthetase (Fcs). researchgate.netnih.govresearchgate.net This CoA-dependent pathway is a key step in the microbial production of valuable compounds like vanillin from ferulic acid. nih.govmdpi.com Engineered E. coli strains expressing genes for Fcs and other enzymes have been successfully used for the bioconversion of ferulic acid. researchgate.netnih.gov Artificial biosynthetic pathways have also been constructed in E. coli to produce novel compounds like caffeoyl-HSL and feruloyl-HSL, starting from simple carbon sources and involving the biosynthesis of caffeoyl-CoA and feruloyl-CoA. koreascience.kr

Coenzyme A-Dependent Pathways for Aromatic Compound Production

The metabolic pathways that produce and degrade aromatic compounds are diverse, with Coenzyme A (CoA)-dependent routes being particularly significant. In these pathways, carboxylic acids, such as the hydroxycinnamic acid, ferulic acid, are "activated" by forming a high-energy thioester bond with CoA. mdpi.comasm.org This activation is a common strategy in nature to prepare molecules for subsequent enzymatic reactions that would otherwise be thermodynamically unfavorable. researchgate.net

The formation of acyl-CoA thioesters is a recurring theme in various metabolic processes, including the β-oxidation of fatty acids and the biosynthesis of numerous secondary metabolites. oup.comresearchgate.net In the context of aromatic compounds, CoA activation is the initial step for pathways that shorten the side chains of phenylpropanoids, a process crucial for producing valuable compounds like vanillin. oup.comnih.gov These CoA-dependent pathways are found across different domains of life, including bacteria and plants, highlighting their fundamental importance in biochemistry. oup.comasm.org

Ferulic Acid Activation by Feruloyl-CoA Synthetase

The biosynthesis of feruloyl-CoA from ferulic acid is catalyzed by the enzyme feruloyl-CoA synthetase (Fcs), also known as ferulate-CoA ligase. oup.comontosight.ai This enzyme belongs to the family of acid-thiol ligases (EC 6.2.1.34). genome.jp The reaction requires ATP and Mg²⁺ as cofactors to activate the carboxyl group of ferulic acid, forming a feruloyl-AMP intermediate. ontosight.ai This activated intermediate then reacts with the thiol group of coenzyme A to produce feruloyl-CoA, AMP, and pyrophosphate. ontosight.ai

The activation of ferulic acid to feruloyl-CoA is an essential step, as it prepares the molecule for a variety of subsequent metabolic transformations. oup.comresearchgate.net This includes its conversion to vanillin in many microorganisms, a process of significant industrial interest. researchgate.netplos.org The enzyme feruloyl-CoA synthetase has been identified and characterized in numerous organisms, and its activity is a critical control point in the metabolic flux towards feruloyl-CoA-derived products. plos.orgnih.gov

| Enzyme | Reaction Catalyzed | Substrates | Products | Cofactors |

| Feruloyl-CoA Synthetase (Fcs) | ATP-dependent ligation | Ferulic acid, Coenzyme A, ATP | Feruloyl-CoA, AMP, Diphosphate | Mg²⁺ |

Intermediacy in Pseudomonas, Amycolatopsis, and Streptomyces Species

Feruloyl-CoA is a key metabolic intermediate in several bacterial genera known for their ability to degrade plant-derived aromatic compounds.

Pseudomonas species, such as P. fluorescens and Pseudomonas sp. strain HR199, utilize a CoA-dependent, non-β-oxidative pathway to metabolize ferulic acid. oup.comnih.govnih.gov In this pathway, ferulic acid is first converted to feruloyl-CoA by feruloyl-CoA synthetase. oup.comnih.gov The feruloyl-CoA is then hydrated and cleaved by an enoyl-CoA hydratase/aldolase, yielding vanillin and acetyl-CoA. oup.comnih.gov The essential role of feruloyl-CoA synthetase in this process was confirmed through gene inactivation studies; mutants lacking a functional fcs gene were unable to grow on ferulic acid. oup.comnih.gov

Amycolatopsis species, such as Amycolatopsis sp. ATCC 39116 and strain HR167, are also well-known for their ability to convert ferulic acid to vanillin and utilize a similar CoA-dependent pathway. nih.govnih.gov The metabolism in these Gram-positive bacteria proceeds through the formation of feruloyl-CoA, which is then converted to vanillin. nih.govresearchgate.net Genetic studies have identified the fcs (feruloyl-CoA synthetase) and ech (enoyl-CoA hydratase/aldolase) genes as crucial for this transformation. nih.govnih.gov Overexpression of these genes has been shown to significantly enhance vanillin production, highlighting the importance of the feruloyl-CoA intermediate in this industrial bioprocess. nih.gov

Streptomyces species, including S. setonii and Streptomyces sp. strain V-1, also metabolize ferulic acid via a feruloyl-CoA intermediate. researchgate.netplos.org The pathway is consistent with the CoA-dependent, non-β-oxidative route seen in Pseudomonas and Amycolatopsis. plos.org Researchers have isolated and characterized the feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/aldolase (Ech) from Streptomyces sp. strain V-1. plos.orgnih.gov The Fcs from this strain was found to have a high catalytic efficiency for ferulic acid, underscoring its specific role in channeling this substrate into the metabolic pathway. plos.org The presence of these enzymes confirms that the formation of feruloyl-CoA is a conserved strategy for ferulic acid degradation in these actinomycetes. researchgate.netplos.org

| Organism | Pathway Type | Key Enzymes | Initial Substrate | Key Intermediate | Product |

| Pseudomonas fluorescens | CoA-dependent, non-β-oxidative | Feruloyl-CoA synthetase, Enoyl-CoA hydratase/aldolase | Ferulic acid | Feruloyl-CoA | Vanillin |

| Amycolatopsis sp. | CoA-dependent, non-β-oxidative | Feruloyl-CoA synthetase, Enoyl-CoA hydratase/aldolase | Ferulic acid | Feruloyl-CoA | Vanillin |

| Streptomyces sp. | CoA-dependent, non-β-oxidative | Feruloyl-CoA synthetase, Enoyl-CoA hydratase/aldolase | Ferulic acid | Feruloyl-CoA | Vanillin |

Engineered Biosynthetic Pathways from Non-Canonical Substrates

Metabolic engineering has enabled the production of feruloyl-CoA and its derivatives from substrates not typically found in natural pathways. frontiersin.org These synthetic biology approaches aim to create more efficient and economically viable production platforms for valuable chemicals by bypassing bottlenecks in native pathways or utilizing alternative feedstocks. nih.govacs.org

Enzymatic Transformations and Mechanisms Involving Feruloyl Coenzyme a

Caffeoyl-CoA O-Methyltransferase (CCoAOMT)

Caffeoyl-coenzyme A O-methyltransferase (CCoAOMT) is a crucial enzyme in the phenylpropanoid pathway, primarily involved in the biosynthesis of lignin (B12514952) monomers. mdpi.comfrontiersin.org As a class of S-adenosyl-L-methionine methyltransferases, CCoAOMTs catalyze the transfer of a methyl group from S-adenosyl methionine to the 3-hydroxyl group of caffeoyl-CoA. mdpi.com

Role in Methylation of Caffeoyl-CoA

The primary role of CCoAOMT is the specific methylation of caffeoyl-CoA to produce feruloyl-CoA. researchgate.net This enzymatic reaction is a critical step in the synthesis of both guaiacyl (G) and syringyl (S) lignin units. mdpi.comunc.edu The methylation occurs at the C3 position on the benzene (B151609) ring of the caffeoyl-CoA molecule. mdpi.comfrontiersin.org Studies in various plant species, including poplar, tobacco, and Arabidopsis, have demonstrated the essential function of CCoAOMT in this methylation process. nih.govnih.govnih.gov Repression of CCoAOMT expression in transgenic poplar plants led to a significant decrease in total lignin content, underscoring the enzyme's dominant role in the methylation of the 3-hydroxyl group of caffeoyl-CoA. nih.govnih.gov

Contribution to Feruloyl-CoA and Sinapoyl-CoA Production

Through the methylation of caffeoyl-CoA, CCoAOMT is directly responsible for the production of feruloyl-CoA. frontiersin.orgresearchgate.net Feruloyl-CoA is a key intermediate that serves as a precursor for the synthesis of both guaiacyl and syringyl lignin monomers. mdpi.comnih.gov The CCoAOMT-mediated methylation is essential for channeling substrates towards further methoxylation at the 5-position of hydroxycinnamates, which is necessary for the formation of sinapoyl-CoA and subsequently syringyl lignin units. nih.govnih.gov In parsley cells, CCoAOMT has been shown to catalyze the methylation reactions that lead to the formation of both feruloyl-CoA and sinapoyl-CoA from caffeoyl-CoA. researchgate.net The downregulation of CCoAOMT has been shown to reduce lignin biosynthesis in a variety of plants, including Arabidopsis, poplar, and maize, by limiting the availability of feruloyl-CoA. researchgate.net

Feruloyl-CoA 6′-Hydroxylase (F6′H1)

Feruloyl-CoA 6′-hydroxylase (F6′H1) is a key enzyme that diverts feruloyl-CoA from the general phenylpropanoid pathway towards the biosynthesis of coumarins. frontiersin.orgfrontiersin.org This enzyme catalyzes a pivotal step in the formation of scopoletin (B1681571), a simple coumarin (B35378). researchgate.netnih.gov

Catalysis of Feruloyl-CoA to 6′-Hydroxyferuloyl-CoA

F6′H1 catalyzes the ortho-hydroxylation of feruloyl-CoA to form 6′-hydroxyferuloyl-CoA. nih.govnih.govuniprot.org This reaction is a prerequisite for the subsequent spontaneous trans/cis isomerization and lactonization that leads to the formation of the coumarin scopoletin. frontiersin.orgoup.com The enzyme utilizes molecular oxygen to carry out this hydroxylation. nih.govoup.com Studies on recombinant F6′H1 from Arabidopsis thaliana have confirmed its specific hydroxylase activity towards feruloyl-CoA. nih.gov In contrast, the enzyme shows no activity with ferulic acid, caffeic acid, or caffeoyl-CoA, highlighting its substrate specificity. uniprot.org

2-Oxoglutarate-Dependent Dioxygenase Family Characterization

F6′H1 belongs to the Fe(II)- and 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily. nih.govnih.govuniprot.orgoup.com Enzymes in this family require Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate for their catalytic activity. nih.gov The reaction mechanism involves the oxidative decarboxylation of 2-oxoglutarate, which generates a high-energy iron-oxygen species capable of hydroxylating the substrate, in this case, feruloyl-CoA. nih.gov The characterization of F6′H1 as a 2OGD was a significant step in understanding the biosynthesis of coumarins. nih.govfrontiersin.org

Structural Characterization and Enzyme Assays

The three-dimensional structure of the F6′H1 apoenzyme from Arabidopsis thaliana has been determined by X-ray crystallography. nih.govresearchgate.net This was the first reported structure of a 2OGD enzyme involved in coumarin biosynthesis. nih.govresearchgate.net The structure of F6′H1 closely resembles that of anthocyanidin synthase, another member of the 2OGD family. nih.gov

Enzyme assays with recombinant F6′H1 have provided insights into its catalytic properties. The enzyme exhibits a high affinity for its substrate, feruloyl-CoA, with a reported Km value of 36.0 ± 4.27 µM and a kcat of 11.0 ± 0.45 sec-1. nih.gov The optimal pH for the enzyme's activity is 6.5. uniprot.org Site-directed mutagenesis studies, guided by structural comparisons with related enzymes, have helped to identify key amino acid residues involved in substrate binding and specificity. nih.gov

Table 1: Kinetic Parameters of F6′H1 from Arabidopsis thaliana

| Parameter | Value |

|---|---|

| Km (for feruloyl-CoA) | 36.0 ± 4.27 µM nih.gov |

| kcat | 11.0 ± 0.45 sec-1 nih.gov |

Table 2: Substrate Specificity of F6′H1

| Substrate | Activity |

|---|---|

| Feruloyl-CoA | Yes nih.govuniprot.org |

| Ferulic acid | No nih.govuniprot.org |

| Feruloylquinic acid | No uniprot.org |

| Caffeic acid | No uniprot.org |

| Caffeoyl-CoA | No uniprot.org |

| p-Coumaric acid | No uniprot.org |

| Cinnamic acid | No uniprot.org |

| Cinnamoyl-CoA | No uniprot.org |

Feruloyl Transferase (FHT/ASFT)

Feruloyl Transferase, also known as Aliphatic Suberin Feruloyl Transferase (ASFT), is an enzyme critical for the synthesis of suberin, a protective biopolymer found in certain plant cell walls. nih.govmsu.edu This enzyme catalyzes the transfer of the feruloyl group from feruloyl-CoA to acceptor molecules, playing a key role in the formation of the aromatic domain of suberin. nih.gov

The primary function of FHT/ASFT is to catalyze the acyl transfer reaction from feruloyl-CoA to the hydroxyl group of long-chain ω-hydroxyfatty acids and fatty alcohols. nih.govresearchgate.net This reaction forms an ester linkage, creating ω-feruloyloxy aliphatics. nih.gov In Arabidopsis, knockout mutants for the gene encoding this transferase (AT5G41040) exhibit a significant reduction in suberin-associated ferulate. This decrease in ferulate is stoichiometrically linked to a reduction in aliphatic monomers that possess ω-hydroxyl groups, underscoring the enzyme's role in linking aromatic and aliphatic components of suberin. nih.gov Recombinant FHT/ASFT has been shown to effectively catalyze the transfer of feruloyl groups to these specific aliphatic acceptors, confirming its enzymatic function. nih.gov While feruloyl-CoA is a primary acyl donor, some homologs of the enzyme can also utilize p-coumaroyl-CoA. researchgate.netwikipedia.org

Feruloyl Transferase belongs to the BAHD family of acyltransferases, one of the largest and most functionally diverse enzyme families in plants. nih.govmdpi.comfrontiersin.org The name "BAHD" is an acronym derived from the first four enzymes characterized in this family: Benzylalcohol O-acetyltransferase (BEAT), Anthocyanin O-hydroxycinnamoyltransferase (AHCT), N-hydroxycinnamoyl/benzoyltransferase (HCBT), and Deacetylvindoline 4-O-acetyltransferase (DAT). wikipedia.org

Members of the BAHD family are characterized by two conserved amino acid motifs:

HXXXD motif : Located in the central region of the protein, the histidine residue in this motif is often directly involved in catalysis. wikipedia.org

DFGWG motif : Found near the C-terminus, this motif is thought to be involved in binding the coenzyme A portion of the acyl donor. wikipedia.org

These enzymes are versatile catalysts that transfer an acyl group from a CoA-thioester donor to the hydroxyl or amine group of an acceptor molecule. mdpi.comfrontiersin.org This activity is crucial for the biosynthesis of a wide range of plant metabolites, including flavonoids, alkaloids, terpenoids, and components of lignin and cutin. frontiersin.orgfrontiersin.org FHT/ASFT, as a member of this family, specifically contributes to the synthesis of suberin by creating ester linkages between ferulic acid and long-chain aliphatic molecules. researchgate.netfrontiersin.org

Kinetic studies of FHT/ASFT and its homologs have provided insights into their substrate specificity. These enzymes exhibit a clear preference for feruloyl-CoA as the acyl donor over other hydroxycinnamoyl-CoAs, such as p-coumaroyl-CoA or sinapoyl-CoA. wikipedia.orggenome.jp The acceptor specificity is directed towards long-chain aliphatic molecules containing a terminal hydroxyl group.

Detailed kinetic data for a homologous ω-hydroxypalmitate O-feruloyl transferase provides a representative example of the enzyme's characteristics.

| Substrate | Apparent Km (µM) | Vmax (pkat/mg protein) |

|---|---|---|

| Feruloyl-CoA | 18 | 1.58 |

| p-Coumaroyl-CoA | 35 | 0.62 |

| Sinapoyl-CoA | 20 | 0.17 |

| 16-Hydroxypalmitic acid | 14 | - |

Data sourced from studies on tobacco cell-suspension cultures.

The lower Km value for feruloyl-CoA indicates a higher affinity of the enzyme for this substrate compared to other potential acyl donors.

Feruloyl-CoA Monolignol Transferase (FMT)

Feruloyl-CoA Monolignol Transferase (FMT) is another important enzyme from the BAHD acyltransferase family. researchgate.netnih.gov It plays a role in modifying the composition of lignin, a complex polymer that provides structural support to plant cell walls. researchgate.net

FMT catalyzes the transfer of the feruloyl group from feruloyl-CoA to the γ-hydroxyl group of monolignols, the primary building blocks of lignin. nih.gov This reaction produces monolignol ferulate (ML-FA) conjugates. researchgate.netnih.gov These conjugates can then be incorporated into the lignin polymer during its synthesis. nih.govresearchgate.net The introduction of these ester-linked ferulates creates chemically labile linkages within the lignin backbone, which can facilitate the chemical breakdown of lignin for industrial applications, such as biofuel production. researchgate.netnih.govresearchgate.net

The primary monolignols that act as acceptors in this reaction are:

p-Coumaryl alcohol

Coniferyl alcohol

Sinapyl alcohol

The resulting conjugates are p-coumaryl ferulate, coniferyl ferulate, and sinapyl ferulate, respectively. glbrc.org

The three-dimensional structure of FMT reveals features typical of the BAHD family. researchgate.netnih.gov Structural analysis and molecular docking studies have identified key amino acid residues that are crucial for substrate binding and catalysis. For instance, in the FMT from Angelica sinensis (AsFMT), a threonine residue (T375) is proposed to stabilize the reaction intermediate, while a histidine residue (H278) is thought to be involved in binding the monolignol substrate. nih.gov

FMT enzymes exhibit a high degree of specificity for feruloyl-CoA as the acyl donor. researchgate.net However, they can often utilize multiple monolignols as acceptor substrates. researchgate.net For example, AsFMT can accept all three major monolignols. researchgate.net In contrast, related enzymes like p-coumaroyl-CoA monolignol transferases (PMTs) show stricter substrate specificity, preferentially using p-coumaroyl-CoA and not feruloyl-CoA. nih.gov The catalytic efficiency of FMT can vary between species; for instance, the FMT from rice (Oryza sativa), OsFMT1, has been shown to have a broader substrate specificity and higher catalytic efficiency compared to AsFMT. researchgate.net

| Enzyme | Acyl-CoA Donor | Monolignol Acceptor | Product Formed |

|---|---|---|---|

| FMT (e.g., OsFMT, AsFMT) | Feruloyl-CoA | p-Coumaryl alcohol | p-Coumaryl ferulate |

| Coniferyl alcohol | Coniferyl ferulate | ||

| Sinapyl alcohol | Sinapyl ferulate | ||

| PMT (e.g., OsPMT) | p-Coumaroyl-CoA | p-Coumaryl alcohol | p-Coumaryl p-coumarate |

| Coniferyl alcohol | Coniferyl p-coumarate | ||

| Sinapyl alcohol | Sinapyl p-coumarate |

This table illustrates the comparative substrate usage of Feruloyl-CoA Monolignol Transferase (FMT) and p-Coumaroyl-CoA Monolignol Transferase (PMT). nih.gov

Other Enzymes Utilizing or Converting Feruloyl Coenzyme A

Beyond its central role in monolignol and flavonoid biosynthesis, this compound serves as a substrate for a variety of other enzymes, leading to the formation of specialized metabolites. These enzymatic transformations highlight the metabolic plasticity of plants and offer opportunities for bioengineering.

Diketide-CoA Synthase (DCS) in Polyketide Elongation

Diketide-CoA Synthase (DCS) is a type III polyketide synthase (PKS) that plays a crucial role in the biosynthesis of curcuminoids in plants like Curcuma longa (turmeric). nih.govijfmr.com The primary function of DCS is to catalyze the initial polyketide chain elongation step by condensing the starter molecule, feruloyl-CoA, with an extender unit, malonyl-CoA. nih.govuniprot.org This reaction forms feruloyldiketide-CoA (also referred to as feruloylacetyl-CoA), which is a key intermediate in the curcuminoid pathway. nih.govuniprot.org

The enzymatic reaction proceeds via a decarboxylative condensation. nih.gov DCS has been shown to have an optimal pH range of 6.5-7.5 and an optimal temperature between 25-35 degrees Celsius. uniprot.org While feruloyl-CoA is its preferred substrate, DCS can also utilize p-coumaroyl-CoA, but with lower efficiency. uniprot.orgnih.gov It exhibits no activity with cinnamoyl-CoA. uniprot.org The collaboration between DCS and Curcumin (B1669340) Synthase (CURS) is essential for the efficient synthesis of curcumin. nih.govresearchgate.net DCS synthesizes the feruloyldiketide-CoA intermediate, which is then passed to CURS for the subsequent condensation step. nih.gov

| Enzyme | Substrate(s) | Product | Biological Pathway |

|---|---|---|---|

| Diketide-CoA Synthase (DCS) | Feruloyl-CoA, Malonyl-CoA | Feruloyldiketide-CoA | Curcuminoid Biosynthesis |

Curcumin Synthase (CURS) in Curcuminoid Formation

Curcumin Synthase (CURS) is another type III polyketide synthase that works in concert with DCS to produce the final curcuminoid scaffold. nih.gov CURS catalyzes the condensation of a phenylpropanoid starter unit, such as feruloyl-CoA, with a diketide-CoA intermediate generated by DCS. nih.govresearchgate.net Specifically, CURS facilitates the formation of curcumin by condensing feruloyl-CoA with feruloyldiketide-CoA. nih.govijfmr.com

In the proposed mechanism, CURS first hydrolyzes feruloyldiketide-CoA to a β-keto acid, which remains bound to the enzyme. nih.gov Subsequently, it catalyzes a decarboxylative condensation between this β-keto acid and another molecule of feruloyl-CoA to form curcumin. nih.govwikipedia.org This two-step process within a single enzyme is a key final stage in curcumin biosynthesis. wikipedia.org While CURS can synthesize curcumin from feruloyl-CoA and malonyl-CoA on its own, its efficiency is significantly lower. nih.govresearchgate.net Co-incubation with DCS, which supplies the diketide-CoA extender, accelerates the rate of curcumin synthesis by approximately 15-fold. nih.gov

Several isoforms of CURS exist (CURS1, CURS2, and CURS3) in Curcuma longa, each with distinct substrate specificities. nih.govwikipedia.org

CURS1 exclusively uses feruloyl-CoA as a starter substrate to produce curcumin. wikipedia.org

CURS2 prefers feruloyl-CoA as a starter but can also use p-coumaroyl-CoA, leading to the formation of both curcumin and demethoxycurcumin. nih.govwikipedia.org

CURS3 utilizes both feruloyl-CoA and p-coumaroyl-CoA as starter substrates, enabling it to produce curcumin, demethoxycurcumin, and bisdemethoxycurcumin. nih.govwikipedia.org

This diversity in CURS isoforms explains the natural occurrence of different curcuminoids in turmeric. nih.gov

Cinnamoyl-CoA Reductase (CCR) in Engineered Pathways

Cinnamoyl-CoA Reductase (CCR) is a pivotal enzyme in the lignin-specific biosynthetic pathway. researchgate.netmdpi.com It catalyzes the first committed step in monolignol synthesis: the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters, including feruloyl-CoA, to their corresponding hydroxycinnamyl aldehydes. nih.govnih.gov Specifically, CCR converts feruloyl-CoA into coniferaldehyde (B117026), a direct precursor to the coniferyl alcohol monolignol. mdpi.com

CCR is encoded by a family of genes, and different isoforms often exhibit distinct substrate specificities, which is significant for engineered pathways. mdpi.compnas.org For instance, studies on CCR from various plants have revealed isoforms with strong preferences for feruloyl-CoA, while others are more active with p-coumaroyl-CoA or caffeoyl-CoA. researchgate.netnih.govpnas.org

In Populus tomentosa, the PtoCCR1 isoform showed high specificity for feruloyl-CoA. researchgate.net

In the model legume Medicago truncatula, CCR1 exhibits a preference for feruloyl-CoA, whereas CCR2 prefers caffeoyl and 4-coumaroyl CoAs. pnas.org

The SbCCR1 enzyme from sorghum, despite having a higher affinity for other substrates, displayed significantly higher catalytic activity with feruloyl-CoA. nih.gov

This natural variation in substrate preference makes CCR a key target for genetic engineering aimed at modifying lignin content and composition in plants. nih.gov By altering the expression of specific CCR isoforms or engineering enzymes with modified substrate specificities, it is possible to control the flux of metabolites like feruloyl-CoA into the lignin pathway. nih.gov Such modifications can influence the structural properties of plant cell walls, which is of great interest for applications in biofuels, pulp and paper production, and agriculture. researchgate.net

| Enzyme | Substrate(s) | Product | Biological Pathway |

|---|---|---|---|

| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA, NADPH | Coniferaldehyde | Lignin Biosynthesis |

Metabolic Pathways and Biological Roles of Feruloyl Coenzyme a

Role in Lignin (B12514952) Biosynthesis and Cell Wall Development

Feruloyl-CoA is a key precursor in the monolignol biosynthetic pathway, which produces the monomeric units of lignin. osti.govnih.gov Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing mechanical strength and hydrophobicity.

The biosynthesis of the primary lignin monomers, known as monolignols, involves a series of enzymatic reactions. Feruloyl-CoA is the direct precursor to coniferyl alcohol, the monolignol that polymerizes to form guaiacyl (G) lignin units. researchgate.neteucalyptus.com.br The formation of feruloyl-CoA is primarily achieved through the methylation of caffeoyl-CoA by the enzyme caffeoyl-CoA 3-O-methyltransferase (CCoAOMT). nih.govresearchgate.net This step is considered a crucial control point in the pathway.

Furthermore, feruloyl-CoA serves as the precursor for the synthesis of syringyl (S) lignin units, which are characteristic of angiosperm lignin. nih.gov The pathway to S-lignin involves further hydroxylation and methylation of feruloyl-CoA-derived intermediates. researchgate.net Genetic studies in poplar have shown that CCoAOMT plays a predominant role in supplying the necessary precursors for both G and S lignin synthesis. nih.gov Repression of CCoAOMT expression leads to a reduction in both guaiacyl and syringyl lignin, highlighting its essential function in providing the feruloyl-CoA needed for both major lignin types. nih.gov

| Enzyme | Substrate(s) | Product | Metabolic Pathway | Function |

|---|---|---|---|---|

| Caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) | Caffeoyl-CoA, S-adenosyl-L-methionine | Feruloyl-CoA | Lignin Biosynthesis | Catalyzes the methylation step to produce Feruloyl-CoA, a key precursor for both G and S lignin units. nih.govnih.gov |

| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | Coniferaldehyde (B117026) | Lignin Biosynthesis | Reduces feruloyl-CoA to its corresponding aldehyde, a step towards monolignol formation. pnas.org |

The polymerization of monolignols derived from feruloyl-CoA into the complex lignin network is fundamental for cell wall reinforcement. Lignin fills the spaces between cellulose (B213188) and hemicellulose microfibrils, forming an intricate and rigid three-dimensional structure. osti.govnih.gov This matrix provides structural support to the plant body, preventing the collapse of xylem vessels and enabling upward water transport. The enhanced synthesis of feruloyl-CoA is specifically required for both general cell wall reinforcement and the process of lignification. researchgate.net

In grasses, feruloyl-CoA is also a precursor for the feruloylation of arabinoxylans, a type of hemicellulose. osti.gov These ferulate esters can undergo oxidative coupling, creating cross-links between polysaccharide chains and anchoring them to lignin. mdpi.com This cross-linking significantly contributes to the structural integrity and recalcitrance of the cell wall. mdpi.comnih.gov

Lignification is the process of depositing lignin in the cell wall. Feruloyl-CoA and its derivatives play a role not only as building blocks but also as potential initiation sites for this polymerization. osti.gov Ferulate esters, once transported to the cell wall, can serve as nucleation points for the radical coupling reactions that build the lignin polymer. osti.govmdpi.com

Genetic engineering studies have demonstrated the centrality of feruloyl-CoA in this process. For example, diverting feruloyl-CoA away from its canonical path by overexpressing enzymes like feruloyl-CoA 6′-hydroxylase 1 (F6′H1) leads to the production of alternative compounds like scopoletin (B1681571), which can be incorporated into the lignin polymer. osti.govnih.govfrontiersin.org This incorporation alters the lignin structure and can change the properties of the cell wall. osti.govnih.gov Similarly, introducing a feruloyl-CoA monolignol transferase (FMT) into plants can lead to the formation of monolignol ferulate conjugates, which are then used during lignification, introducing ester bonds into the lignin backbone. researchgate.netcsic.es These findings underscore the pivotal role of feruloyl-CoA in the dynamic process of lignification.

Involvement in Suberin Biosynthesis

Suberin is a complex lipophilic polymer deposited in the cell walls of specific tissues, such as the root endodermis, periderm of tubers and woody stems, and seed coats. It acts as a protective barrier, controlling the movement of water and solutes and defending against pathogens. pnas.orgnih.gov Suberin is composed of two distinct domains: a poly(aliphatic) domain and a poly(aromatic) domain. tandfonline.com Feruloyl-CoA is the key precursor for the ferulate component of suberin, which is vital for its structure and function. tandfonline.commdpi.com

The incorporation of ferulic acid into the suberin polymer is catalyzed by a specific class of enzymes known as feruloyl transferases. mdpi.commdpi.com These enzymes, which belong to the BAHD family of acyltransferases, utilize feruloyl-CoA as the acyl donor. pnas.orgresearchgate.net The enzyme, often named Aliphatic Suberin Feruloyl Transferase (ASFT) or Feruloyl-CoA:ω-hydroxyfatty acid transferase (FHT), transfers the feruloyl group from feruloyl-CoA to the ω-hydroxyl group of long-chain ω-hydroxyfatty acids or to primary fatty alcohols. mdpi.comresearchgate.netresearchgate.net

This reaction creates feruloyl esters, which are key monomers for building the suberin polyester (B1180765). mdpi.comresearchgate.net Research in Arabidopsis and potato has shown that knocking out or silencing the gene encoding this feruloyl transferase leads to an almost complete elimination of ester-linked ferulate in suberin. nih.govresearchgate.net This confirms that the FHT-catalyzed reaction is the essential route for incorporating ferulate into the suberin structure.

| Gene/Enzyme | Organism | Effect of Knockout/Silencing | Impact on Suberin/Lignin |

|---|---|---|---|

| AT5G41040 (ASFT/FHT) | Arabidopsis thaliana | Near-complete elimination of suberin-associated ester-linked ferulate. nih.govresearchgate.net | Alters aliphatic monomer composition and increases permeability of seeds and roots to salt. pnas.org |

| FHT (Feruloyl Transferase) | Potato (Solanum tuberosum) | Greatly reduced amounts of ferulate esters in both suberin and associated wax. researchgate.net | Prevents proper skin maturation, increases water loss, and alters periderm anatomy. researchgate.net |

| CCoAOMT | Poplar (Populus) | Reduction in total lignin content. | Causes a decrease in both guaiacyl (G) and syringyl (S) lignin units. nih.gov |

Current structural models of suberin propose that ferulate plays a crucial cross-linking role. tandfonline.com It is thought to act as a bridge, covalently linking the aliphatic polyester domain to the lignin-like aromatic domain. mdpi.comoup.com The ferulate molecule, having been esterified to an aliphatic chain via the action of FHT, can then participate in radical coupling reactions with other phenolic units, thereby embedding the aliphatic polyester within the aromatic matrix of the primary cell wall. pnas.orgoup.com This coupling is considered critical for establishing the impermeable barrier function of suberized tissues. oup.com

However, some research has challenged the idea that ferulate is absolutely essential for the macromolecular assembly of the polymer. Studies on mutants lacking the feruloyl transferase (FHT) have shown that while ferulate is nearly absent, the characteristic lamellar ultrastructure of suberin is not disrupted. tandfonline.comresearchgate.net This suggests that while ferulate is a major component and is critical for the barrier properties of suberin, other mechanisms may also contribute to the assembly of its layered structure. tandfonline.com Nevertheless, the early accumulation of ferulate in developing suberized tissue is considered a key step for the proper coupling of the two domains. oup.com

Suberin Deposition in Specialized Tissues (e.g., Roots, Seed Coats)

Suberin is a complex, lipophilic biopolymer deposited in the cell walls of specific tissues, such as root endodermis and exodermis, seed coats, and the phellem (cork) of woody plants. mdpi.comgenome.jp It functions as a protective barrier, regulating the passage of water and solutes and defending against pathogens. mdpi.comnih.gov Feruloyl-CoA is a critical precursor for the aromatic domain of suberin. nih.gov

The biosynthesis of suberin involves the integration of aliphatic and aromatic components. Feruloyl-CoA provides the ferulate monomers that are believed to act as a crucial link between these two domains. mdpi.comresearchgate.net This integration is catalyzed by specific enzymes known as feruloyl transferases. In Arabidopsis thaliana, an enzyme named ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT), also referred to as FHT, has been identified. mdpi.comnsf.govpnas.org This enzyme facilitates the transfer of the feruloyl group from feruloyl-CoA to ω-hydroxy fatty acids and primary fatty alcohols, which are key components of the aliphatic domain of suberin. mdpi.comnsf.govuniprot.org A homologous enzyme, FHT, has also been characterized in potato (Solanum tuberosum). nih.govuniprot.org

Studies on Arabidopsis mutants lacking a functional ASFT gene (at5g41040) have shown a significant reduction in the ferulate content of suberin in both roots and seed coats. nih.govpnas.org This deficiency leads to an increased permeability of these tissues, highlighting the importance of ferulate esters in establishing a functional apoplastic barrier. nih.govuniprot.org Interestingly, despite the drastic reduction in ferulate, the characteristic lamellar ultrastructure of suberin is largely maintained in these mutants, which challenges the previous model that ferulate is essential for cross-linking the aliphatic and aromatic domains. nih.govpnas.org The expression of feruloyl transferase genes is highly localized to suberizing tissues, such as the root endodermis and the inner layer of the seed coat, coinciding with the sites of suberin deposition. mdpi.comgenome.jppnas.org

Table 1: Key Enzymes in Feruloyl-CoA Dependent Suberin Deposition

| Enzyme Name | Abbreviation | Organism | Function | Source(s) |

|---|---|---|---|---|

| Aliphatic Suberin Feruloyl Transferase / Feruloyl Transferase | ASFT / FHT | Arabidopsis thaliana, Solanum tuberosum | Catalyzes the transfer of feruloyl group from feruloyl-CoA to aliphatic suberin monomers. | mdpi.comnih.govnsf.gov |

| Glycerol-3-Phosphate Acyltransferase 5 | GPAT5 | Arabidopsis thaliana | Involved in the formation of acylglycerol precursors for suberin biosynthesis. | genome.jp |

| Cytochrome P450 86B1 | CYP86B1 | Arabidopsis thaliana | Transcript levels correlate with ASFT expression, suggesting a role in suberin biosynthesis. | pnas.org |

Contribution to Coumarin (B35378) Biosynthesis

Coumarins are a class of benzopyrone-containing secondary metabolites with diverse biological activities, including roles in plant defense and iron acquisition. arkat-usa.orgresearchgate.net Feruloyl-CoA is a central metabolic intermediary in the production of several coumarins, most notably scopoletin. researchgate.nethebmu.edu.cn

The biosynthesis of scopoletin from feruloyl-CoA is initiated by the enzyme Feruloyl-CoA 6′-Hydroxylase 1 (F6′H1). arkat-usa.orgresearchgate.net F6′H1 is a 2-oxoglutarate- and Fe(II)-dependent dioxygenase that catalyzes the ortho-hydroxylation of feruloyl-CoA to form 6′-hydroxyferuloyl-CoA. arkat-usa.org This hydroxylation step is the key commitment towards scopoletin synthesis. researchgate.net The resulting 6′-hydroxyferuloyl-CoA is an unstable intermediate that can spontaneously undergo trans-cis isomerization and lactonization to form scopoletin.

The F6'H1 enzyme exhibits high substrate specificity for feruloyl-CoA and has no or very low activity with related compounds like p-coumaroyl-CoA, caffeoyl-CoA, or ferulic acid. arkat-usa.org The optimal pH for this enzymatic reaction is around 6.5. arkat-usa.org In Arabidopsis thaliana, disruption of the F6'H1 gene leads to a severe reduction in scopoletin and its glycoside, scopolin (B1681689), particularly in the roots. arkat-usa.orgresearchgate.net This demonstrates the essential role of F6'H1 in the scopoletin biosynthetic pathway. Overexpression of F6'H1 in plants like Arabidopsis and hybrid aspen has been shown to lead to the accumulation and incorporation of scopoletin into the cell wall.

Beyond the direct route to scopoletin, feruloyl-CoA serves as a crucial intermediary in the broader context of coumarin biosynthesis. researchgate.net The synthesis of feruloyl-CoA itself, from earlier phenylpropanoid precursors like p-coumaroyl-CoA, is a key control point. The conversion of caffeoyl-CoA to feruloyl-CoA is catalyzed by caffeoyl-CoA 3-O-methyltransferase (CCoAOMT). researchgate.net Mutants with reduced CCoAOMT activity show significantly lower levels of scopoletin, confirming the importance of the feruloyl-CoA pool for coumarin production. researchgate.net

In addition to the spontaneous cyclization of 6′-hydroxyferuloyl-CoA, the efficiency of scopoletin biosynthesis is significantly enhanced by the enzyme COUMARIN SYNTHASE (COSY). researchgate.net While F6'H1 performs the initial hydroxylation, COSY facilitates the subsequent isomerization and lactonization steps, particularly in roots under conditions like iron deficiency. Therefore, the flux through feruloyl-CoA and its subsequent conversion by the F6'H1/COSY enzymatic machinery is central to the production of scopoletin and other related coumarins, which play a role in iron mobilization from the soil. arkat-usa.org

Table 2: Research Findings on Feruloyl-CoA in Coumarin Biosynthesis

| Finding | Organism/System | Key Enzyme(s) | Significance | Source(s) |

|---|---|---|---|---|

| Feruloyl-CoA is converted to 6′-hydroxyferuloyl-CoA. | Arabidopsis thaliana, Ipomoea batatas | F6′H1 | The committed step in scopoletin biosynthesis. | arkat-usa.org |

| Overexpression leads to scopoletin accumulation in cell walls. | Arabidopsis thaliana, Hybrid Aspen | F6′H1 | Demonstrates the potential to engineer plant cell walls. | |

| Disruption of the gene eliminates scopoletin production. | Arabidopsis thaliana | F6′H1 | Confirms the essential role of the enzyme in vivo. | arkat-usa.orgresearchgate.net |

| Enhances the conversion of 6′-hydroxyferuloyl-CoA to scopoletin. | Arabidopsis thaliana | COSY | Optimizes the efficiency of the final steps in scopoletin formation. | researchgate.net |

| Converts caffeoyl-CoA to feruloyl-CoA. | Arabidopsis thaliana | CCoAOMT1 | Supplies the necessary feruloyl-CoA precursor for the pathway. | researchgate.net |

Precursor in Phenylpropanoid Polyketide Synthesis

Feruloyl-CoA is a starter molecule for a branch of the polyketide synthesis pathway, which generates a diverse group of natural products. This process involves the sequential condensation of malonyl-CoA units with a starter molecule, catalyzed by type III polyketide synthases (PKSs).

The primary precursor for the biosynthesis of most flavonoids and stilbenoids is p-coumaroyl-CoA. Chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS) are key enzymes that catalyze the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, leading to different cyclization products.

However, some CHS enzymes can utilize feruloyl-CoA as a starter molecule, although often less efficiently than p-coumaroyl-CoA. For instance, CHS from alfalfa and parsley can accept feruloyl-CoA, leading to the formation of different polyketide products like tetraketide and triketide lactones instead of the typical chalcone. In contrast, stilbene synthases generally show stricter substrate specificity for p-coumaroyl-CoA. Studies on spruce STSs found that while p-coumaroyl-CoA was converted to resveratrol, feruloyl-CoA was not a substrate for stilbene formation but was instead converted to styrylpyrones. Therefore, the contribution of feruloyl-CoA to the mainstream flavonoid and stilbenoid pathways is generally considered minor compared to that of p-coumaroyl-CoA, but it can be a substrate for some PKSs, leading to alternative products.

Feruloyl-CoA is a direct and essential precursor for the biosynthesis of curcuminoids and is an indirect precursor for pinols, which belong to the lignan (B3055560) class of compounds.

Curcumin (B1669340) Biosynthesis: Curcumin, the principal curcuminoid in turmeric (Curcuma longa), is synthesized from two molecules of feruloyl-CoA and one molecule of malonyl-CoA. This process requires the action of two distinct type III polyketide synthases: diketide-CoA synthase (DCS) and curcumin synthase (CURS).

DCS catalyzes the condensation of one molecule of feruloyl-CoA with one molecule of malonyl-CoA to produce feruloyldiketide-CoA.

CURS then catalyzes the condensation of this feruloyldiketide-CoA with a second molecule of feruloyl-CoA to form curcumin.

The CURS enzyme from Curcuma longa shows a preference for feruloyl-CoA over other potential substrates like p-coumaroyl-CoA. Engineering the curcumin biosynthetic pathway into microorganisms and other plants has been achieved by expressing these key enzymes, highlighting the central role of feruloyl-CoA as the building block.

Pinol Biosynthesis: Pinols, such as pinoresinol, are members of the lignan family. The biosynthesis of lignans (B1203133) begins with monolignols, which are derived from the phenylpropanoid pathway. Feruloyl-CoA is a key intermediate in the formation of coniferyl alcohol, the primary monolignol precursor for pinoresinol. arkat-usa.org The pathway involves the reduction of feruloyl-CoA to coniferaldehyde by the enzyme cinnamoyl-CoA reductase (CCR), followed by the reduction of coniferaldehyde to coniferyl alcohol by cinnamyl alcohol dehydrogenase (CAD). arkat-usa.org Two molecules of coniferyl alcohol are then oxidatively coupled in a reaction mediated by laccase enzymes and guided by dirigent proteins (DIR) to form (+)-pinoresinol. arkat-usa.org Pinoresinol itself is the precursor to a wide variety of other lignans. Thus, feruloyl-CoA serves as a critical upstream precursor in the synthesis of pinols and other lignans.

Feruloyl Coenzyme A in Microbial Metabolism

This compound (feruloyl-CoA) is a pivotal intermediate in the metabolic pathways of numerous microorganisms that utilize ferulic acid and other related hydroxycinnamic acids. These compounds are abundant in the environment, primarily as components of plant lignocellulose. Microbes have evolved sophisticated catabolic routes to break down these aromatic compounds, not only as a detoxification mechanism but also to use them as valuable carbon and energy sources. The activation of ferulic acid to its coenzyme A thioester, feruloyl-CoA, is a critical initiating step in several of these degradation pathways, particularly the widespread CoA-dependent route.

Degradation of Ferulic Acid and Other Hydroxycinnamic Acids

The microbial breakdown of ferulic acid and other hydroxycinnamic acids, such as p-coumaric acid and caffeic acid, frequently proceeds through a CoA-dependent pathway where feruloyl-CoA is a key intermediate. asm.orgresearchgate.netnih.gov This pathway is a non-β-oxidative route and is considered the most common mechanism for ferulic acid degradation in bacteria. unibo.it The process is initiated by the activation of ferulic acid to a high-energy thioester bond with coenzyme A, a reaction catalyzed by feruloyl-CoA synthetase (FCS), also known as ferulate-CoA ligase. researchgate.netmicrobiologyresearch.orgencyclopedia.pub This activation step requires ATP and magnesium ions (MgCl2). microbiologyresearch.org

Following its formation, feruloyl-CoA is acted upon by enoyl-CoA hydratase/aldolase (ECH), a bifunctional enzyme. nih.govencyclopedia.pubnih.gov This enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA. asm.orgencyclopedia.pubasm.org Subsequently, the same enzyme catalyzes a retro-aldol cleavage of this intermediate, yielding vanillin (B372448) and acetyl-CoA. asm.orgmicrobiologyresearch.orgresearchgate.net The acetyl-CoA can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to generate energy and biomass for the cell.

This degradation pathway has been identified and characterized in a diverse range of bacteria, including species of Pseudomonas, Streptomyces, Amycolatopsis, Rhodococcus, and Agrobacterium. asm.orgnih.govencyclopedia.pubnih.govplos.org For instance, in Pseudomonas fluorescens, the genes for feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) are essential for the conversion of ferulic acid to vanillin. nih.govnih.gov Similarly, Streptomyces species possess fcs and ech genes that enable the transformation. plos.orgnih.gov In Agrobacterium fabrum, ferulic acid, p-coumaric acid, and caffeic acid are all metabolized through this CoA-dependent β-oxidative deacetylation pathway. asm.orgnih.gov The degradation of vanillin, the product of feruloyl-CoA cleavage, typically continues via its oxidation to vanillic acid by a vanillin dehydrogenase, which is then further catabolized. asm.orgmicrobiologyresearch.org

Table 1: Key Enzymes in the Microbial Degradation of Ferulic Acid via Feruloyl-CoA

| Microorganism | Enzyme | Gene | Function | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens | Feruloyl-CoA synthetase | fcs | Activates ferulic acid to feruloyl-CoA. | microbiologyresearch.orgnih.gov |

| Pseudomonas fluorescens | Enoyl-CoA hydratase/aldolase | ech | Converts feruloyl-CoA to vanillin and acetyl-CoA. | microbiologyresearch.orgnih.gov |

| Streptomyces sp. V-1 | Feruloyl-CoA synthetase | fcs | Catalyzes the formation of feruloyl-CoA from ferulic acid. | plos.orgnih.gov |

| Streptomyces sp. V-1 | Enoyl-CoA hydratase/aldolase | ech | Catalyzes the conversion of feruloyl-CoA to vanillin. | plos.orgnih.gov |

| Amycolatopsis sp. | Feruloyl-CoA synthetase | fcs | Involved in the CoA-dependent pathway for vanillin production. | nih.gov |

| Amycolatopsis sp. | Enoyl-CoA hydratase/aldolase | ech | Involved in the CoA-dependent pathway for vanillin production. | nih.gov |

| Agrobacterium fabrum | Feruloyl-CoA synthase | atu1416 | Adds coenzyme A to ferulic acid. | asm.orgnih.gov |

| Agrobacterium fabrum | Enoyl-CoA hydratase | atu1417 | Converts feruloyl-CoA into HMPHP-CoA. | asm.orgnih.gov |

| Rhodococcus jostii RHA1 | Feruloyl-CoA synthetase | fcs | Inactivation confirmed its role in ferulic acid catabolism. | mdpi.com |

Role in Microbial Growth and Ecological Advantage in Hydroxycinnamic-Rich Environments

The ability to metabolize hydroxycinnamic acids (HCAs) like ferulic acid via the feruloyl-CoA pathway confers a significant ecological advantage to microorganisms. asm.orgnih.gov HCAs are released in large quantities into the soil and rhizosphere during the natural decay of plant materials, as they are structural components of lignin. asm.org While these compounds represent a potential carbon source, they can also be toxic or inhibitory to the growth of many bacteria. asm.org

Microbes that possess the genetic machinery for HCA degradation can detoxify their immediate environment while simultaneously utilizing these abundant aromatic compounds for growth. asm.orgnih.gov This capability is particularly advantageous in competitive, nutrient-limited environments such as soil and plant root zones. asm.orgresearchgate.net For example, the soil bacterium Agrobacterium fabrum utilizes a CoA-dependent β-oxidative deacetylation pathway to metabolize ferulic, p-coumaric, and caffeic acids. asm.orgnih.gov This pathway allows the bacterium to thrive in HCA-rich environments, such as those associated with decaying plant matter, giving it a competitive edge. asm.orgnih.gov

In A. fabrum, the expression of the HCA degradation genes is controlled by a transcriptional repressor, HcaR, whose activity is modulated by the pathway intermediates feruloyl-CoA and p-coumaroyl-CoA. apsnet.org This regulatory system ensures that the degradation machinery is synthesized only when its substrates are present, allowing the bacterium to efficiently respond to the availability of these carbon sources. apsnet.org The co-regulation of HCA degradation with other functions, such as siderophore biosynthesis in A. fabrum, suggests a coordinated adaptation to life in the rhizosphere, where competition for both carbon and iron is intense. nih.gov Similarly, the ability of Streptomyces scabies, a plant pathogen, to utilize ferulic and p-coumaric acids from potato suberin highlights how this metabolic capability can be linked to plant-microbe interactions. frontiersin.org

Pathways for Vanillin Production in Diverse Microorganisms

The CoA-dependent degradation pathway of ferulic acid is a focal point for the biotechnological production of "natural" vanillin, as vanillin is a direct intermediate. nih.govencyclopedia.pub In this pathway, ferulic acid is first activated to feruloyl-CoA by feruloyl-CoA synthetase (FCS). encyclopedia.pubasm.org The subsequent conversion is catalyzed by enoyl-CoA hydratase/aldolase (ECH), which transforms feruloyl-CoA into vanillin and acetyl-CoA. nih.govencyclopedia.pub This two-enzyme system is the most efficient and widely studied route for microbial vanillin production from ferulic acid. nih.gov

A variety of microorganisms have been identified or engineered to utilize this pathway for vanillin synthesis, including bacteria such as Pseudomonas, Streptomyces, and Amycolatopsis, as well as engineered E. coli. encyclopedia.pubresearchgate.net

Amycolatopsis sp. : Strains like Amycolatopsis sp. ATCC 39116 are used for industrial-scale vanillin production due to their high tolerance for the toxic vanillin product. nih.govasm.org Research has focused on improving yields by deleting the gene for vanillin dehydrogenase (vdh), the enzyme that degrades vanillin to the less valuable vanillic acid. nih.govasm.org Deletion of vdh in Amycolatopsis resulted in a significant increase in vanillin accumulation. nih.govasm.org

Streptomyces sp. : Streptomyces setonii and Streptomyces sp. strain V-1 are also prominent vanillin producers from ferulic acid. nih.govnih.gov The critical enzymes Fcs and Ech from strain V-1 have been isolated and characterized, confirming their roles in the CoA-dependent pathway. plos.orgnih.gov

Pseudomonas sp. : Several Pseudomonas strains, including P. fluorescens and P. putida, degrade ferulic acid via feruloyl-CoA, producing vanillin as an intermediate. microbiologyresearch.orgasm.org Genetic studies in Pseudomonas sp. strain HR199 confirmed that inactivating the fcs or ech genes prevents growth on ferulic acid, demonstrating the essentiality of this pathway. nih.govasm.org

Rhodococcus jostii : This bacterium can break down lignin to produce aromatic compounds. A genetically engineered strain of R. jostii RHA1, with its vanillin dehydrogenase gene deleted, was shown to accumulate vanillin when grown on wheat straw lignocellulose. acs.org

The heterologous expression of fcs and ech genes in host organisms like E. coli is a common metabolic engineering strategy to create whole-cell biocatalysts for converting ferulic acid to vanillin. encyclopedia.pubnih.govresearchgate.net

Table 2: Microbial Production of Vanillin via the Feruloyl-CoA Pathway

| Microorganism | Key Enzymes (Genes) | Pathway Notes | Reference |

|---|---|---|---|

| Amycolatopsis sp. ATCC 39116 | FCS (fcs), ECH (ech) | Used in industrial production. Deletion of vanillin dehydrogenase (vdh) increases vanillin yield significantly. | encyclopedia.pubnih.govasm.org |

| Streptomyces sp. V-1 | FCS (fcs), ECH (ech) | A promising natural producer of vanillin from ferulic acid via the CoA-dependent pathway. | plos.orgnih.gov |

| Pseudomonas fluorescens BF13 | FCS (fcs), ECH (ech) | Degrades ferulic acid to vanillic acid, with vanillin as a transient intermediate. | nih.govasm.org |

| Rhodococcus jostii RHA1 | FCS (fcs), ECH (ech) | A vdh deletion mutant accumulates vanillin directly from lignocellulose. | acs.org |

| Engineered E. coli | FCS (fcs), ECH (ech) | Genes from various sources (e.g., Streptomyces, Pseudomonas) are expressed to create whole-cell biocatalysts. | encyclopedia.pubnih.govresearchgate.net |

| Sphingomonas paucimobilis SYK-6 | FerA (ferA), FerB (ferB) | Possesses a novel feruloyl-CoA synthetase (FerA) and two feruloyl-CoA hydratase/lyases (FerB, FerB2). | asm.orgnih.gov |

Regulation of Feruloyl Coenzyme a Metabolism and Its Pathways

Transcriptional Regulation of Enzymes

The expression of genes encoding enzymes that synthesize or utilize feruloyl-CoA is a primary control point in its metabolism. This is largely governed by the activity of various transcription factor families that bind to specific cis-regulatory elements in the promoter regions of these genes, thereby activating or repressing their transcription.

The biosynthesis of lignin (B12514952), a major sink for feruloyl-CoA, is transcriptionally regulated by a complex network of transcription factors, with the R2R3-MYB and basic helix-loop-helix (bHLH) families playing prominent roles. nih.govmdpi.com These transcription factors modulate the expression of key genes in the monolignol biosynthetic pathway, which converts feruloyl-CoA into G- and S-lignin units. mdpi.com

MYB transcription factors can function as either activators or repressors of lignin biosynthesis. nih.govunt.edu For instance, in Arabidopsis, AtMYB58 and AtMYB63 are known to directly activate the transcription of several monolignol pathway genes, including those that act on feruloyl-CoA or its derivatives, by binding to AC elements in their promoters. mdpi.comunt.edud-nb.info In contrast, other MYBs, such as ZmMYB31 and ZmMYB42 in maize, act as repressors, downregulating genes like caffeoyl-CoA O-methyltransferase (CCoAOMT), which is involved in the production of feruloyl-CoA. unt.edu The interplay between these activating and repressing MYB factors provides a fine-tuning mechanism for lignin content and composition. nih.govunt.edu

bHLH proteins often form regulatory complexes with MYB factors to control metabolic pathways. nih.gov In the context of phenylpropanoid metabolism, MYB-bHLH-WD40 complexes are known to regulate branches like anthocyanin synthesis, and similar combinatorial interactions are involved in controlling the lignin pathway. nih.govd-nb.info These complexes integrate various signals to coordinate the expression of the necessary biosynthetic genes, thereby controlling the flux of intermediates like feruloyl-CoA towards lignin production. nih.gov

Table 1: Examples of MYB Transcription Factors Regulating Lignin Biosynthesis

| Transcription Factor | Plant Species | Function | Target Gene Examples | Reference |

|---|---|---|---|---|

| AtMYB58 / AtMYB63 | Arabidopsis thaliana | Activator | LAC4, CCoAOMT1, HCT | mdpi.comd-nb.info |

| ZmMYB31 / ZmMYB42 | Zea mays (Maize) | Repressor | HCT, F5H, C4H, 4CL | unt.edu |

Feruloyl-CoA 6′-hydroxylase (F6′H1) is the pivotal enzyme in the biosynthesis of scopoletin (B1681571), a coumarin (B35378) phytoalexin that plays a role in plant defense. oup.comnih.gov The transcription of the F6′H1 gene is a key regulatory step and is controlled by WRKY transcription factors. In cotton (Gossypium hirsutum), the transcription factor GhWRKY33-like has been identified as a direct regulator of GhF6′H1. oup.comnih.govresearchgate.net

Research has shown that GhWRKY33-like binds to and activates the promoter of GhF6′H1. oup.comnih.gov This activation leads to increased production of scopoletin, which enhances the plant's resistance to pathogens like the fungus Verticillium dahliae. oup.comnih.govresearchgate.net Overexpression of GhWRKY33-like in cotton resulted in enhanced resistance to the fungus, which was associated with scopoletin accumulation and the upregulation of defense response genes. oup.com Conversely, silencing of GhF6′H1 led to decreased scopoletin levels and increased susceptibility to the pathogen. oup.com

Similarly, in wild tobacco (Nicotiana attenuata), NaWRKY3 has been identified as a master regulator of the defense network against the fungus Alternaria alternata. nih.gov NaWRKY3 binds to and regulates the expression of NaF6′H1, the gene responsible for scopoletin and scopolin (B1681689) biosynthesis. nih.gov This demonstrates a conserved mechanism across different plant species where WRKY transcription factors regulate the feruloyl-CoA-dependent coumarin pathway as a defense response.

Suberin is a protective biopolymer deposited in cell walls in response to wounding and certain developmental stages. oup.comnih.gov Feruloyl transferase (FHT) is a key enzyme in suberin biosynthesis, catalyzing the transfer of ferulic acid from feruloyl-CoA to ω-hydroxy fatty acids and fatty alcohols, thus linking the aromatic and aliphatic domains of the polymer. oup.commdpi.commdpi.com The expression of the FHT gene is strongly induced by wounding and is regulated by the phytohormone abscisic acid (ABA). mdpi.comnih.govoup.com

In kiwifruit (Actinidia chinensis), the regulation of AchnFHT is controlled by a set of ABA-responsive transcription factors. oup.comnih.gov Yeast one-hybrid and dual-luciferase assays have shown that AchnABF2, AchnMYB41, and AchnMYB107 act as activators of the AchnFHT promoter, while AchnMYB4 functions as a repressor. oup.comnih.gov The coordinated action of these transcription factors allows for precise control over suberin monomer biosynthesis following wounding. oup.com For instance, transient overexpression of the activators induced suberin biosynthesis genes and monomer accumulation, whereas AchnMYB4 had the opposite effect. nih.gov

In potato (Solanum tuberosum), FHT expression is also upregulated by ABA and wounding. nih.govoup.com This hormonal regulation is critical for the wound-healing process, which involves the rapid deposition of a suberized barrier to prevent water loss and pathogen infection. nih.govoup.com The regulation of FHT by ABA and its associated transcription factors highlights a crucial link between stress signaling and the metabolic flux of feruloyl-CoA into the suberin pathway. oup.commdpi.com

Table 2: Transcription Factors Regulating FHT Expression in Kiwifruit

| Transcription Factor | Family | Function | Target Promoter | Reference |

|---|---|---|---|---|

| AchnABF2 | bZIP (ABF) | Activator | AchnFHT | oup.comnih.gov |

| AchnMYB41 | R2R3-MYB | Activator | AchnFHT | oup.comnih.gov |

| AchnMYB107 | R2R3-MYB | Activator | AchnFHT | oup.comnih.gov |

The promoters of genes involved in feruloyl-CoA metabolism, such as FHT, contain various cis-regulatory elements that enable them to respond to a wide range of developmental and environmental stimuli. mdpi.comnih.gov Analysis of the promoter region of the tomato SlFHT gene revealed the presence of motifs associated with abiotic stresses like wounding, water stress, and salinity, as well as biotic stress signals like salicylic (B10762653) acid. mdpi.com

These stress-responsive elements include W-boxes (binding sites for WRKY TFs), MYB and MYC recognition sites, and ABA-responsive elements (ABREs). mdpi.comscispace.com The presence of these motifs underscores the role of feruloyl-CoA-derived products, such as suberin, in plant defense and adaptation. mdpi.comresearchgate.net For example, the promoter of AchnFHT in kiwifruit contains both ABREs and MYB recognition elements, which are directly bound by the ABF2 and MYB transcription factors that regulate its expression in response to ABA and wounding. oup.comscispace.com

The study of these promoter regions is crucial for understanding how transcriptional networks integrate various signals to control metabolic pathways. nih.gov The combination of specific cis-regulatory motifs in the promoters of genes like FHT and F6'H1 allows for a nuanced and condition-specific regulation of feruloyl-CoA flux, directing it towards the synthesis of lignin, suberin, or phytoalexins as needed by the plant. nih.govmdpi.com

Post-Transcriptional and Post-Translational Control

Beyond transcriptional regulation, the activity of enzymes in feruloyl-CoA metabolic pathways is also controlled at the post-transcriptional and post-translational levels. These mechanisms provide rapid and fine-tuned adjustments to metabolic flux.

Post-transcriptional regulation can occur through mechanisms like alternative splicing and microRNAs (miRNAs). nih.gov Alternative splicing of key regulatory and enzymatic genes can generate protein isoforms with different properties, adding a layer of complexity to the regulation of pathways like lignin biosynthesis. nih.gov Furthermore, miRNAs, which are small non-coding RNAs, can target the messenger RNAs (mRNAs) of pathway enzymes for cleavage or translational inhibition. nih.gov For instance, several miRNAs have been reported to target laccase genes, which are involved in the final polymerization step of monolignols derived from the feruloyl-CoA pathway. nih.gov

Post-translational modifications (PTMs) of enzymes offer another level of rapid control. frontiersin.org These modifications, including phosphorylation and ubiquitination, can alter an enzyme's stability, activity, localization, or interaction with other proteins. frontiersin.org For example, the activity of key enzymes in iron uptake, which is linked to coumarin synthesis via feruloyl-CoA, is controlled by PTMs. nih.gov The E3 ligase-mediated ubiquitination of proteins targets them for degradation by the proteasome, representing a common mechanism for protein turnover. frontiersin.orgugent.be In the phenylpropanoid pathway, phenylalanine ammonia-lyase (PAL) isozymes are targeted for proteasomal degradation by Kelch motif-containing F-box (KFB) proteins, suggesting that enzymes downstream, which utilize feruloyl-CoA, could be subject to similar regulation. ugent.be

Metabolic Flux Control and Feedback Mechanisms

The flow of metabolites, or metabolic flux, through the pathways involving feruloyl-CoA is subject to intricate control, including feedback mechanisms where pathway intermediates or end-products regulate enzyme activity or gene expression. oup.comnih.gov

In some cases, feruloyl-CoA itself can act as a signaling molecule. In the bacterium Sphingobium sp. strain SYK-6, feruloyl-CoA functions as an inducer molecule that alleviates the transcriptional repression of the ferulate catabolic operon. oup.comresearchgate.net It binds to the MarR-type transcriptional repressor, FerC, causing it to dissociate from the DNA and allowing the transcription of genes required for ferulate degradation. oup.comresearchgate.netresearchgate.net This represents a direct feedback mechanism where the substrate of a pathway induces its own catabolism.

In plants, metabolic flux is also controlled by substrate availability and competition between different enzymes for a common substrate pool. plos.org For example, cinnamoyl-CoA reductase (CCR) enzymes, which convert feruloyl-CoA to coniferaldehyde (B117026), can be competitively inhibited by other cinnamoyl-CoAs. plos.org Some CCR isozymes are inhibited by their own preferred substrates, such as feruloyl-CoA, at high concentrations, providing a mechanism to prevent excessive metabolic flow down one branch of the pathway. ugent.beplos.org Similarly, feedback inhibition is observed in other branches of the phenylpropanoid pathway; for instance, the coumarin psoralen (B192213) can inhibit p-coumaroyl CoA 2′-hydroxylase (C2'H), an enzyme upstream of feruloyl-CoA, to prevent the build-up of toxic intermediates. ugent.be These feedback loops and competitive interactions are crucial for balancing the flux between the lignin, suberin, and flavonoid pathways that all draw from the same pool of hydroxycinnamoyl-CoA esters, including feruloyl-CoA. researchgate.netoup.com

The metabolic pathways involving feruloyl coenzyme A (feruloyl-CoA) are intricately regulated in response to a variety of external cues, particularly environmental and stress-related stimuli. As a central intermediate in the phenylpropanoid pathway, the flux through feruloyl-CoA is modulated to produce specific compounds that help the plant cope with challenges from its surroundings. This regulation occurs at multiple levels, including the transcriptional control of key enzymes and the subsequent metabolic channeling of feruloyl-CoA towards the synthesis of defense-related molecules or structural polymers.

Role in Plant Defense Against Biotic Stress (e.g., Pathogens like Verticillium dahliae)

Feruloyl-CoA is a critical component of the plant's induced defense system against pathogens. Its metabolism is strategically upregulated to produce antimicrobial compounds, known as phytoalexins, that can inhibit the growth and spread of invading organisms.

A prominent example of this defense mechanism is observed in the interaction between cotton (Gossypium hirsutum) and the devastating soil-borne fungal pathogen Verticillium dahliae, which causes Verticillium wilt. oup.comdntb.gov.ua In response to infection by V. dahliae, cotton plants enhance the metabolic pathway leading from feruloyl-CoA to the production of scopoletin, a coumarin with potent antifungal properties. oup.comnih.gov

The key enzymatic step in this process is catalyzed by feruloyl-CoA 6'-hydroxylase 1 (F6'H1) . oup.com Research has demonstrated that the gene encoding this enzyme, GhF6'H1, is significantly upregulated upon pathogen challenge. nih.govresearchgate.net The F6'H1 enzyme specifically utilizes feruloyl-CoA as a substrate to synthesize scopoletin. oup.com The accumulation of scopoletin in the plant tissues helps to suppress the growth of V. dahliae mycelia, thereby enhancing the plant's resistance to the disease. oup.comresearchgate.net

Further studies have shown that this defensive response is under the control of transcription factors. The transcription factor GhWRKY33-like has been identified as a positive regulator that binds to the promoter of the GhF6'H1 gene, activating its expression. nih.govresearchgate.net Overexpression of GhWRKY33-like in cotton leads to enhanced resistance to V. dahliae, which is correlated with increased scopoletin accumulation and the activation of the broader phenylpropanoid pathway. oup.comnih.gov Conversely, silencing the GhF6'H1 gene makes the cotton plants more susceptible to the pathogen and results in decreased scopoletin levels. dntb.gov.uaresearchgate.net This highlights a direct and crucial link between feruloyl-CoA metabolism, scopoletin synthesis, and disease resistance. oup.com

Beyond phytoalexin synthesis, the phenylpropanoid pathway, for which feruloyl-CoA is a key intermediate, also contributes to defense by producing precursors for lignin biosynthesis. frontiersin.org Lignification of the plant cell wall can create a physical barrier that restricts the growth and spread of fungal hyphae within the plant's vascular system. researchgate.netfrontiersin.org

Table 1: Key Components in Cotton Defense Against Verticillium dahliae

| Component | Type | Function | Source(s) |

| This compound | Substrate | Precursor for the synthesis of the phytoalexin scopoletin. | oup.comnih.govresearchgate.net |

| GhF6'H1 | Gene | Encodes the enzyme Feruloyl-CoA 6'-hydroxylase 1. | oup.comdntb.gov.uanih.gov |

| Feruloyl-CoA 6'-hydroxylase 1 | Enzyme | Catalyzes the conversion of feruloyl-CoA to scopoletin. | oup.comresearchgate.net |

| Scopoletin | Phytoalexin | An antifungal coumarin that inhibits the growth of V. dahliae. | oup.comdntb.gov.uanih.gov |

| GhWRKY33-like | Transcription Factor | Activates the expression of the GhF6'H1 gene, enhancing resistance. | nih.govresearchgate.net |

Involvement in Abiotic Stress Responses (e.g., Osmotic Stress, Salt Stress, Wounding)

Feruloyl-CoA metabolism is also significantly modulated in response to abiotic stresses such as wounding, high salinity, and osmotic stress. The plant redirects this metabolic pathway to synthesize compounds that reinforce cellular structures and protect against damage.